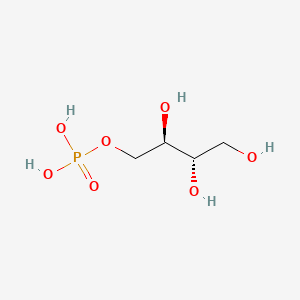

D-erythritol 4-phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7183-41-7 |

|---|---|

Molecular Formula |

C4H11O7P |

Molecular Weight |

202.10 g/mol |

IUPAC Name |

[(2R,3S)-2,3,4-trihydroxybutyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m0/s1 |

InChI Key |

QRDCEYBRRFPBMZ-IUYQGCFVSA-N |

Isomeric SMILES |

C([C@@H]([C@@H](COP(=O)(O)O)O)O)O |

Canonical SMILES |

C(C(C(COP(=O)(O)O)O)O)O |

Synonyms |

erythritol 4-phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Erythrose 4-phosphate is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), a fundamental metabolic route essential for cellular biosynthesis and redox balance. While often mistaken for D-erythritol 4-phosphate, it is D-erythrose 4-phosphate that directly participates in the core reactions of the PPP. This technical guide provides an in-depth exploration of the role of D-erythrose 4-phosphate, its metabolic relationship with D-erythritol, and its significance in various biological systems. The document outlines key enzymatic reactions, presents quantitative data, details experimental protocols for its analysis, and provides visual representations of the associated metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers in metabolic engineering, drug discovery, and diagnostics.

Introduction: Clarifying the Roles of D-Erythrose 4-Phosphate and D-Erythritol

A common point of confusion in metabolic studies is the distinction between D-erythrose 4-phosphate and this compound. It is crucial to understand that D-erythrose 4-phosphate is the direct intermediate of the pentose phosphate pathway[1][2]. In contrast, D-erythritol is a four-carbon sugar alcohol that can be metabolized to D-erythrose 4-phosphate in certain organisms, thereby feeding into the PPP[3][4]. This conversion is particularly significant in the pathogenicity of bacteria such as Brucella[3]. Furthermore, endogenous production of erythritol from glucose via the PPP, with D-erythrose 4-phosphate as a precursor, has been identified in humans and is associated with metabolic health.

This guide will focus on the established role of D-erythrose 4-phosphate within the PPP and detail the metabolic pathways that connect it to erythritol.

The Central Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway

The pentose phosphate pathway is a vital metabolic route that operates in parallel with glycolysis. It has two main branches: the oxidative phase, which generates NADPH and ribose-5-phosphate, and the non-oxidative phase, which involves the interconversion of sugar phosphates. D-Erythrose 4-phosphate is a key four-carbon intermediate in the non-oxidative phase, participating in reactions catalyzed by transketolase and transaldolase.

Reactions Involving D-Erythrose 4-Phosphate

Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. D-Erythrose 4-phosphate acts as an acceptor for a two-carbon unit from xylulose-5-phosphate, forming fructose-6-phosphate and glyceraldehyde-3-phosphate. This reaction provides a crucial link between the PPP and glycolysis.

Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. D-Erythrose 4-phosphate is a product of the reaction between sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, which yields fructose-6-phosphate and D-erythrose 4-phosphate.

These reversible reactions allow the cell to adapt the output of the PPP to its metabolic needs, producing either pentose phosphates for nucleotide synthesis or glycolytic intermediates for energy production.

The Metabolic Link: From Erythritol to D-Erythrose 4-Phosphate

While not a direct intermediate of the PPP, erythritol can serve as a carbon source that feeds into this pathway in certain organisms.

Erythritol Catabolism in Brucella

In the bacterial pathogen Brucella, erythritol is a preferred carbon source and its metabolism is linked to the bacterium's virulence. The catabolic pathway involves a series of enzymatic steps that convert erythritol into D-erythrose 4-phosphate, which then enters the PPP.

The key enzymes in this pathway are:

-

Erythritol kinase (EryA): Phosphorylates erythritol to L-erythritol-4-phosphate.

-

L-erythritol-4-phosphate dehydrogenase (EryB): Oxidizes L-erythritol-4-phosphate to L-3-tetrulose-4-phosphate.

-

A series of isomerases (EryC, TpiA2, RpiB): These enzymes catalyze the conversion of L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate.

Endogenous Erythritol Synthesis in Humans

In humans, erythritol can be synthesized endogenously from glucose via the pentose phosphate pathway. This process involves the reduction of D-erythrose 4-phosphate to erythritol-4-phosphate, followed by dephosphorylation. Elevated levels of endogenously produced erythritol have been associated with metabolic dysfunction, highlighting the importance of understanding this pathway in human health.

Quantitative Data

Understanding the kinetics of the enzymes involved with D-erythrose 4-phosphate and its concentration in biological systems is crucial for modeling metabolic flux and for drug development.

Enzyme Kinetic Parameters

The following table summarizes the reported Michaelis-Menten constants (Km) for transketolase and transaldolase with D-erythrose 4-phosphate as a substrate or product.

| Enzyme | Organism | Substrate/Product | Apparent Km (mM) | Reference(s) |

| Transaldolase | Rat Liver | Erythrose 4-phosphate (acceptor) | 0.13 | |

| Transaldolase | Hepatoma 3924A | Erythrose 4-phosphate (acceptor) | 0.17 | |

| Transketolase | Escherichia coli | Erythrose 4-phosphate (acceptor) | 0.09 |

Metabolite Concentrations

The intracellular concentration of D-erythrose 4-phosphate is generally low, reflecting its rapid turnover in the PPP. Direct measurement is challenging due to its low abundance and the presence of isomeric forms.

| Organism/Cell Type | Condition | D-Erythrose 4-phosphate Concentration | Reference(s) |

| Saccharomyces cerevisiae | Aerobic glucose-limited chemostat | Detectable but low | |

| Human Fibroblasts | Cultured | 0.31-1.14 µmol/mg protein | |

| Human Lymphoblasts | Cultured | 0.61-2.09 µmol/mg protein | |

| Human Blood Spots | 0.49-3.33 µmol/L |

Experimental Protocols

Accurate measurement of D-erythrose 4-phosphate and the activity of related enzymes is essential for research in this area. This section provides an overview of key experimental methodologies.

Quantification of D-Erythrose 4-Phosphate and other PPP Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of PPP intermediates.

5.1.1. Sample Preparation

-

Quenching: Rapidly quench metabolic activity by adding cold solvent (e.g., -80°C methanol) to the cell culture or tissue sample.

-

Extraction: Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

Internal Standards: Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled D-erythrose 4-phosphate) to correct for extraction losses and matrix effects.

-

Derivatization (Optional): Derivatization can be employed to improve chromatographic separation and ionization efficiency.

5.1.2. LC-MS/MS Analysis

-

Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.

-

Mass Spectrometry: Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for D-erythrose 4-phosphate are typically m/z 199 -> m/z 97 and m/z 199 -> m/z 79.

Quantification of Erythritol by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile compounds like erythritol, often requiring derivatization.

5.2.1. Sample Preparation

-

Extraction: Extract erythritol from plasma or other biological matrices using an organic solvent such as methanol.

-

Internal Standard: Add a stable isotope-labeled internal standard (e.g., 13C-erythritol).

-

Derivatization: Derivatize the sample to increase volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

5.2.2. GC-MS Analysis

-

Gas Chromatography: Separate the derivatized analytes on a suitable capillary column (e.g., DB-5).

-

Mass Spectrometry: Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) mode.

Spectrophotometric Assay for Transketolase Activity

The activity of transketolase can be measured using a coupled enzyme assay that monitors the consumption of NADH at 340 nm.

5.3.1. Assay Principle

Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, glycerol-3-phosphate dehydrogenase reduces dihydroxyacetone phosphate to glycerol-3-phosphate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transketolase activity.

5.3.2. Assay Protocol

-

Prepare a reaction mixture containing triethanolamine buffer, magnesium chloride, thiamine pyrophosphate (TPP), NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Add the substrates, ribose-5-phosphate and xylulose-5-phosphate.

-

Initiate the reaction by adding the enzyme sample (e.g., cell lysate).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows discussed in this guide.

Caption: Metabolic pathway of erythritol conversion to D-erythrose 4-phosphate and its entry into the PPP.

Caption: Experimental workflow for the quantification of D-erythrose 4-phosphate by LC-MS/MS.

Caption: Principle of the coupled spectrophotometric assay for transketolase activity.

Conclusion

D-Erythrose 4-phosphate is a cornerstone of the non-oxidative pentose phosphate pathway, facilitating the dynamic interplay between anabolic and catabolic processes. Its metabolic connection to erythritol in both pathogenic bacteria and humans underscores the importance of accurately distinguishing and quantifying these related metabolites. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the roles of D-erythrose 4-phosphate in health and disease, and to explore its potential as a target for therapeutic intervention. The continued development of advanced analytical techniques will be crucial in unraveling the complexities of PPP regulation and its impact on cellular metabolism.

References

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 2. Expression, purification and immunochemical characterization of recombinant OMP28 protein of Brucella species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Erythritol 4-Phosphate in Brucella Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucella, a genus of facultative intracellular bacteria, exhibits a well-documented tropism for the reproductive organs of various mammals, leading to conditions such as abortion and infertility. This predilection is strongly linked to the high concentration of the four-carbon sugar alcohol, erythritol, in these tissues. Brucella species preferentially metabolize erythritol over other common carbon sources like glucose, and this metabolic capability is intricately linked to their virulence.[1][2] The catabolism of erythritol converges on the central metabolite, D-erythrose 4-phosphate, which then feeds into the pentose phosphate pathway (PPP), a critical hub for generating reducing power in the form of NADPH and precursors for nucleotide and amino acid biosynthesis.[3][4] This technical guide provides an in-depth exploration of the function of D-erythritol 4-phosphate in Brucella metabolism, detailing the enzymatic pathway, its connection to virulence, and relevant experimental methodologies.

The Erythritol Catabolic Pathway: From Erythritol to D-Erythrose 4-Phosphate

The metabolism of erythritol in Brucella is orchestrated by the ery operon, which encodes a series of enzymes that convert erythritol into D-erythrose 4-phosphate in a multi-step process.[4]

-

Phosphorylation of Erythritol: The first committed step is the ATP-dependent phosphorylation of erythritol to L-erythritol 4-phosphate, catalyzed by the enzyme Erythritol kinase (EryA) . This initial investment of ATP highlights the bacterium's commitment to utilizing this sugar alcohol.

-

Oxidation to L-3-Tetrulose 4-Phosphate: Subsequently, L-erythritol 4-phosphate dehydrogenase (EryB) oxidizes L-erythritol 4-phosphate to L-3-tetrulose 4-phosphate, using NAD+ as a cofactor.

-

Isomerization Steps to D-Erythrose 4-Phosphate: A series of three isomerization reactions, catalyzed by enzymes encoded by eryC, eryH, and eryI, convert L-3-tetrulose 4-phosphate into D-erythrose 4-phosphate.

-

Tetrulose-4-phosphate racemase (EryC) converts L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate.

-

D-3-tetrulose-4-phosphate isomerase (EryH) then converts D-3-tetrulose-4-phosphate to D-erythrulose-4-phosphate.

-

Finally, D-erythrose-4-phosphate isomerase (EryI) catalyzes the conversion of D-erythrulose-4-phosphate to the final product of the pathway, D-erythrose 4-phosphate.

-

This revised pathway, which funnels erythritol into the pentose phosphate pathway via D-erythrose 4-phosphate, is a significant departure from earlier proposed routes that suggested entry into glycolysis.

Signaling Pathway Diagram

Caption: The enzymatic conversion of erythritol to D-erythrose 4-phosphate in Brucella.

Integration of D-Erythrose 4-Phosphate into Central Metabolism

D-erythrose 4-phosphate, the product of the erythritol catabolic pathway, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. Within the PPP, D-erythrose 4-phosphate, along with other sugar phosphates, is interconverted by the enzymes transketolase and transaldolase to ultimately generate fructose-6-phosphate and glyceraldehyde-3-phosphate. These two intermediates can then enter glycolysis to generate ATP and pyruvate, or be utilized in gluconeogenesis to synthesize glucose-6-phosphate for various biosynthetic purposes. This metabolic flexibility allows Brucella to efficiently channel the carbon from erythritol into essential metabolic pathways for growth and proliferation.

Quantitative Data

Growth Characteristics

Brucella abortus exhibits a clear preference for erythritol over glucose as a carbon source. This is reflected in the growth kinetics of the bacterium in minimal media supplemented with these sugars.

| Carbon Source (10 mM) | Time to Reach Stationary Phase (hours) |

| D-Glucose | > 24 |

| meso-Erythritol | 8 - 12 |

Data adapted from a study on B. abortus strain 2308.

Gene Expression

The expression of the ery operon genes is significantly upregulated in the presence of erythritol. This induction ensures the efficient catabolism of this preferred carbon source.

| Gene | Fold Change in Expression (Erythritol vs. No Erythritol) |

| eryA | > 100 |

| eryB | > 100 |

| eryC | > 100 |

| eryD | > 10 |

Relative expression levels can vary depending on the specific Brucella species and experimental conditions.

Enzyme Kinetics

While the enzymatic steps of the erythritol catabolic pathway have been elucidated, detailed kinetic parameters (Km and Vmax) for the individual enzymes (EryA, EryB, EryC, EryH, EryI) from Brucella species are not extensively reported in the literature. However, it is known that Erythritol kinase (EryA) has a significantly higher activity than hexokinase, which phosphorylates glucose. This higher affinity for its substrate provides a biochemical basis for the preferential utilization of erythritol over glucose.

Link to Virulence

The ability to metabolize erythritol is a key virulence factor for Brucella. Disruption of the ery operon leads to attenuation of the bacterium in animal models. This is attributed to several factors:

-

Nutritional Advantage: The abundance of erythritol in the reproductive tract provides a rich carbon and energy source, allowing for rapid bacterial proliferation and the establishment of high bacterial loads.

-

ATP Depletion in Mutants: In Brucella strains with a disrupted erythritol pathway downstream of EryA, the continuous phosphorylation of erythritol without further metabolism leads to a futile cycle that depletes cellular ATP, resulting in growth inhibition.

-

Modulation of Host Immune Response: The metabolic state of Brucella, influenced by the available carbon sources, can impact its interaction with the host immune system.

Experimental Protocols

Bacterial Growth Curve Measurement in a Microplate Reader

This protocol allows for the high-throughput determination of bacterial growth kinetics in the presence of different carbon sources.

Materials:

-

Brucella strain of interest

-

Appropriate liquid culture medium (e.g., Tryptic Soy Broth or a defined minimal medium)

-

Sterile 96-well microplates

-

Microplate reader with temperature and shaking capabilities

-

Erythritol, glucose, and other carbon sources of interest

Procedure:

-

Prepare an overnight culture of the Brucella strain in the chosen medium.

-

The following day, dilute the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh medium.

-

In a 96-well microplate, add 200 µL of the diluted bacterial culture to each well.

-

Add the desired concentration of the carbon source (e.g., 10 mM erythritol or glucose) to the appropriate wells. Include control wells with no added carbon source and wells with medium only (for blank measurements).

-

Place the microplate in a microplate reader pre-set to the optimal growth temperature for Brucella (typically 37°C) with continuous shaking.

-

Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for a period of 24-48 hours.

-

Subtract the blank readings from the sample readings and plot the OD600 values against time to generate growth curves.

Metabolomic Analysis of Intracellular Metabolites by GC-MS

This protocol outlines the steps for extracting and analyzing intracellular metabolites from Brucella grown in the presence of erythritol.

Materials:

-

Brucella culture grown to mid-log phase in the presence of erythritol

-

Quenching solution (e.g., 60% methanol at -40°C)

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Quenching: Rapidly quench the metabolism of the bacterial culture by adding a cold quenching solution.

-

Cell Harvesting: Centrifuge the quenched culture to pellet the cells.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent to lyse the cells and solubilize the intracellular metabolites.

-

Phase Separation: Centrifuge the extract to separate the polar and non-polar phases.

-

Drying: Transfer the polar phase (containing sugar phosphates and other polar metabolites) to a new tube and dry it completely using a lyophilizer or vacuum concentrator.

-

Derivatization: Derivatize the dried metabolites to make them volatile for GC-MS analysis. This is typically a two-step process involving methoximation followed by silylation.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection of the metabolites.

-

Data Analysis: Process the raw GC-MS data using appropriate software to identify and quantify the metabolites.

Experimental Workflow Diagram

Caption: A generalized workflow for studying Brucella metabolism in response to erythritol.

Conclusion

The catabolism of erythritol via D-erythrose 4-phosphate is a central feature of Brucella metabolism and a critical determinant of its virulence. Understanding this pathway in detail provides a foundation for the development of novel anti-brucellosis strategies. Targeting the enzymes of the erythritol catabolic pathway could represent a promising approach for the design of new therapeutics that specifically disrupt the metabolism and virulence of this important zoonotic pathogen. Further research to fully characterize the kinetics and regulation of these enzymes will be invaluable in these drug development efforts.

References

- 1. Expression and validation of D-erythrulose 1-phosphate dehydrogenase from Brucella abortus: a diagnostic reagent for bovine brucellosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Erythritol Availability in Bovine, Murine and Human Models Highlights a Potential Role for the Host Aldose Reductase during Brucella Infection [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the D-Erythritol 4-Phosphate Shunt in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the discovery, mechanism, and experimental validation of the D-erythritol 4-phosphate shunt, a novel metabolic pathway identified in bacteria such as Brucella. It details the key enzymatic steps, presents supporting quantitative data, and outlines the experimental protocols crucial for its elucidation.

Introduction: A Paradigm Shift in Erythritol Metabolism

Erythritol, a four-carbon polyol, is a significant nutrient for several α-2 Proteobacteria, including the zoonotic pathogen Brucella.[1] For years, the accepted model of erythritol catabolism suggested its conversion into intermediates of glycolysis, specifically dihydroxyacetone phosphate (DHAP).[1][2] However, inconsistencies in experimental observations, such as the ability of Brucella mutants lacking key gluconeogenic enzymes to grow on erythritol, pointed towards an alternative metabolic route.[1][3]

This guide details the discovery and characterization of this alternative route: a novel this compound shunt that channels erythritol into the pentose phosphate pathway (PPP) by converting it to D-erythrose-4-phosphate. This discovery not only revises our understanding of bacterial carbon metabolism but also presents new enzymatic targets for antimicrobial drug development, given that this pathway is absent in humans.

The this compound Shunt: Pathway Mechanics

The previously held belief was that erythritol metabolism yielded triose-phosphates. The newly discovered pathway, however, involves a series of phosphorylation and isomerization reactions that culminate in the production of D-erythrose-4-phosphate, a key intermediate of the PPP. This allows bacteria to bypass the need for certain canonical gluconeogenic enzymes when utilizing erythritol as a primary carbon source.

The pathway proceeds through five core enzymatic steps, initiated by the phosphorylation of erythritol and followed by a series of isomerization reactions.

Figure 1: The this compound shunt pathway in Brucella.

Data Presentation: Enzymes of the Shunt

The discovery hinged on the re-characterization of known enzymes and the identification of new functions for others. The table below summarizes the key proteins involved.

| Gene Name (New) | Previous Name | Enzyme Function | Role in Pathway |

| EryA | EryA | Erythritol kinase | Phosphorylates erythritol to L-erythritol-4-phosphate. |

| EryB | EryB | L-erythritol-4-P dehydrogenase | Oxidizes L-erythritol-4-P to L-3-tetrulose-4-P. |

| EryC | EryC | Tetrulose-4-P racemase | Catalyzes the isomerization of L-3-tetrulose-4-P to D-3-tetrulose-4-P. |

| EryH | TpiA2 | D-3-tetrulose-4-P isomerase | Catalyzes the isomerization of D-3-tetrulose-4-P to D-erythrulose-4-P. |

| EryI | RpiB | D-erythrulose-4-P isomerase | Catalyzes the final isomerization to D-erythrose-4-P. |

Key Experimental Evidence

The elucidation of this pathway was a result of combined genetic, biochemical, and isotopic labeling experiments.

Genetic Analysis of Brucella Mutants

A critical piece of evidence came from studying Brucella mutants. It was observed that a mutant strain lacking fructose-1,6-bisphosphatase, an essential enzyme for gluconeogenesis from triose-phosphates, could still grow normally on erythritol as the sole carbon source. This finding directly contradicted the old model, which posited that erythritol metabolism feeds into glycolysis at the triose-phosphate level, and strongly suggested a bypass mechanism.

Biochemical Characterization of Recombinant Enzymes

To confirm the proposed enzymatic steps, the key enzymes (EryC, EryH, and EryI) were expressed as recombinant proteins and purified. Biochemical assays using these purified enzymes demonstrated their predicted isomerase activities, confirming the conversion of L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate through the three novel isomerization reactions.

Isotopic Labeling and Mass Spectrometry

The definitive proof of the pathway came from stable isotope tracing. Brucella were grown on ¹³C-labeled erythritol, and the resulting amino acids were analyzed for isotopomer distribution. The labeling patterns observed in phenylalanine and tyrosine, which are derived from D-erythrose-4-phosphate, were fully consistent with the proposed shunt pathway. This demonstrated unequivocally that erythritol is converted to D-erythrose-4-phosphate in vivo.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to discover and validate the this compound shunt.

Protocol: Gene Knockout and Mutant Strain Generation

This protocol describes the generation of targeted gene deletion mutants in Brucella to assess the physiological role of specific enzymes.

Figure 2: Workflow for generating gene deletion mutants in Brucella.

Methodology:

-

Primer Design: Design primers to amplify ~500 bp regions immediately upstream and downstream of the target gene.

-

PCR and Cloning: Amplify the flanking regions and clone them into a suicide vector, such as pNPTS138, which carries a selectable marker.

-

Transformation: Introduce the resulting plasmid into a competent E. coli strain suitable for conjugation.

-

Conjugation: Mix the donor E. coli and recipient Brucella strains and incubate on a non-selective agar plate to allow plasmid transfer.

-

Selection of Integrants: Plate the conjugation mixture onto a selective medium (e.g., containing nalidixic acid to kill E. coli and kanamycin to select for Brucella with the integrated plasmid).

-

Counter-selection: Culture the integrants in a medium without antibiotics, then plate on a counter-selection medium (e.g., containing 5% sucrose). This selects for cells that have undergone a second homologous recombination event, resulting in either a wild-type revertant or a deletion mutant.

-

Verification: Screen colonies by PCR using primers flanking the target gene to identify the desired deletion mutant.

Protocol: Recombinant Protein Expression and Purification

This protocol details the production of purified enzymes for in vitro biochemical assays.

Figure 3: Workflow for recombinant enzyme expression and purification.

Methodology:

-

Cloning: Amplify the gene of interest from Brucella genomic DNA and clone it into a T7-promoter-based expression vector with an N-terminal or C-terminal polyhistidine tag.

-

Expression: Transform the plasmid into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce expression with 0.1-1.0 mM IPTG and continue incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours.

-

Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA agarose column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Determine protein concentration using a standard method like the Bradford assay.

Protocol: ¹³C-Isotope Labeling and Metabolite Analysis

This protocol is for tracing the metabolic fate of erythritol using stable isotopes.

References

An In-depth Technical Guide to the Biochemical Properties and Structure of D-Erythritol 4-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical properties, structure, and metabolic significance of D-erythritol 4-phosphate. It is intended to serve as a technical resource, incorporating detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate further research and development.

Biochemical Properties and Structure

This compound is a phosphorylated four-carbon sugar alcohol (tetritol). It is an intermediate in the pentose phosphate pathway and is closely related to key metabolites in various biosynthetic routes.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on computational and experimental data.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁O₇P | [1] |

| Molecular Weight | 202.10 g/mol | [1] |

| IUPAC Name | [(2R,3S)-2,3,4-trihydroxybutyl] dihydrogen phosphate | [1] |

| CAS Number | 7183-41-7 | [1] |

| ChEBI ID | CHEBI:15770 | [1] |

| PubChem CID | 192838 | |

| Canonical SMILES | C(C(C(COP(=O)(O)O)O)O)O | |

| InChI Key | ONJJBSUHSTLOGR-VITNXMPSNA-N | |

| Topological Polar Surface Area | 127 Ų | |

| Charge | -2 (at physiological pH) |

Structural Representation

The chemical structure of this compound is characterized by a four-carbon backbone with hydroxyl groups at positions 2 and 3, and a phosphate group esterified to the hydroxyl group at position 4.

Metabolic Significance

This compound is a metabolite within the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. In some organisms, it is a key intermediate in the metabolism of erythritol.

Role in the Pentose Phosphate Pathway and Erythritol Metabolism

In certain metabolic contexts, D-erythrose 4-phosphate, an intermediate of the PPP, can be reduced to form this compound, which is subsequently dephosphorylated to yield erythritol. Conversely, in some bacteria like Brucella, erythritol is phosphorylated and then oxidized to enter the pentose phosphate pathway at the level of D-erythrose 4-phosphate.

Metabolic conversion of D-Erythrose 4-Phosphate to Erythritol.

The Methylerythritol Phosphate (MEP) Pathway

While this compound itself is not a direct intermediate in the MEP pathway, its methylated analog, 2-C-methyl-D-erythritol 4-phosphate (MEP), is a central metabolite in this pathway for isoprenoid biosynthesis in most bacteria, some parasites, and plant plastids. The structural similarity makes the study of this compound relevant to understanding the enzymes and mechanisms of the MEP pathway.

Overview of the Methylerythritol Phosphate (MEP) Pathway.

Quantitative Data

Quantitative biochemical data for this compound are not extensively available. However, kinetic parameters for enzymes acting on its direct precursor, D-erythrose 4-phosphate, provide valuable insights.

Enzyme Kinetics

The following table summarizes the kinetic parameters of erythrose-4-phosphate dehydrogenase, which catalyzes the oxidation of D-erythrose 4-phosphate.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Erythrose-4-phosphate dehydrogenase | D-Erythrose 4-phosphate | 0.96 | 200 | |

| Erythrose-4-phosphate dehydrogenase | NAD⁺ | 0.074 | 169 |

Spectroscopic Data

| Compound | Method | Key Signals/Fragments | Reference |

| D-Erythrose 4-phosphate | LC-ESI-QTOF MS/MS ([M-H]⁻) | m/z 199.0008, 154.9088, 138.9800, 96.9703, 78.9602 | |

| 2-C-Methyl-D-erythritol 4-phosphate | ¹H NMR (D₂O) | δ (ppm): 3.85 (m, 1H), 3.75 (m, 1H), 3.65 (m, 1H), 3.55 (d, 1H), 1.20 (s, 3H) | |

| 2-C-Methyl-D-erythritol 4-phosphate | ¹³C NMR (D₂O) | δ (ppm): 77.9, 72.3, 69.5, 66.2, 21.5 | |

| 2-C-Methyl-D-erythritol 4-phosphate | ³¹P NMR (D₂O) | δ (ppm): 0.43 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound and related compounds, based on established protocols in the literature.

Chemical Synthesis of 2-C-Methyl-D-erythritol 4-phosphate

A stereoselective synthesis of 2-C-methyl-D-erythritol 4-phosphate can be achieved from D-(+)-arabitol in several steps. This protocol can be adapted for the synthesis of this compound by omitting the methylation step.

Workflow for the Synthesis of 2-C-Methyl-D-erythritol 4-phosphate:

Chemical synthesis workflow for a this compound analog.

Materials:

-

D-(+)-arabitol

-

Benzaldehyde

-

Hydrochloric acid

-

Dess-Martin periodinane

-

Dibenzyl N,N-diisopropylphosphoramidite

-

1H-Tetrazole

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Methylmagnesium bromide (CH₃MgBr)

-

Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Methanol

-

Dichloromethane

-

Toluene

-

Pyridine

-

Silica gel for column chromatography

Procedure:

-

Protection: React D-(+)-arabitol with benzaldehyde in the presence of a catalytic amount of HCl to form the benzylidene-protected derivative.

-

Oxidation to Lactone: Oxidize the protected diol to form the corresponding lactone.

-

Phosphorylation: Selectively phosphorylate the primary hydroxyl group using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with mCPBA.

-

Oxidation to Dioxanone: Oxidize the secondary alcohol of the monophosphate product using Dess-Martin periodinane to yield the dioxanone.

-

Alkylation: Perform a stereoselective alkylation of the dioxanone with methylmagnesium bromide.

-

Deprotection: Remove the benzyl and benzylidene protecting groups via hydrogenolysis using Pd(OH)₂/C under a hydrogen atmosphere.

-

Purification: Purify the final product, 2-C-methyl-D-erythritol 4-phosphate, by flash column chromatography.

Enzymatic Synthesis of 2-C-Methyl-D-erythritol 4-phosphate

An alternative enzymatic approach involves a one-pot reaction using D-glyceraldehyde-3-phosphate (D-GAP) and pyruvate.

Materials:

-

D-Glyceraldehyde-3-phosphate (D-GAP)

-

Sodium pyruvate

-

1-Deoxy-D-xylulose-5-phosphate synthase (DXS)

-

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

-

Thiamine pyrophosphate (ThPP)

-

NADPH

-

MgCl₂

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

Procedure:

-

Combine D-GAP, sodium pyruvate, ThPP, NADPH, and MgCl₂ in a suitable buffer.

-

Add DXS and DXR to initiate the cascade reaction.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) until completion.

-

Monitor the reaction progress by a suitable method (e.g., HPLC or a coupled enzyme assay).

-

Purify the product, 2-C-methyl-D-erythritol 4-phosphate, using techniques such as ion-exchange chromatography followed by size-exclusion chromatography.

Analysis by Mass Spectrometry

Liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of this compound and other sugar phosphates in biological samples.

Sample Preparation:

-

Extract metabolites from the biological matrix using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Centrifuge to pellet cellular debris and collect the aqueous phase containing the polar metabolites.

-

Dry the aqueous phase under vacuum and reconstitute in a solvent compatible with the LC method.

LC-MS/MS Parameters:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar sugar phosphates.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is commonly employed.

-

Mass Spectrometer: Operate the mass spectrometer in negative ion mode.

-

Detection: Use multiple reaction monitoring (MRM) for specific and sensitive quantification, with precursor-to-product ion transitions defined for this compound. Stable isotope-labeled internal standards should be used for accurate quantification.

References

D-Erythritol 4-Phosphate: A Pivotal Intermediate at the Crossroads of Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Erythritol 4-phosphate and its derivatives are crucial metabolic intermediates situated at the confluence of several key biochemical pathways. This technical guide provides an in-depth exploration of the roles of this compound, with a primary focus on two significant pathways: the erythritol catabolism pathway in Brucella species and the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental protocols, and the potential of these pathways as targets for therapeutic intervention.

Introduction

This compound, a phosphorylated four-carbon sugar, serves as a central metabolite in diverse biological systems. Its significance stems from its involvement in fundamental cellular processes, ranging from carbon metabolism to the synthesis of essential biomolecules. This guide will delve into the intricacies of two pathways where this compound or its close derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), plays a starring role.

The first is the specialized erythritol catabolic pathway found in the pathogenic bacterium Brucella. The ability to metabolize erythritol, a sugar alcohol abundant in the reproductive tissues of certain host animals, is linked to the virulence of this pathogen. Understanding this pathway is therefore critical for developing novel strategies to combat brucellosis.

The second is the non-mevalonate, or MEP, pathway, an essential route for the biosynthesis of isoprenoid precursors in most bacteria, parasites, and plants. Isoprenoids are a vast and diverse class of molecules with indispensable functions, including roles in cell membranes, electron transport, and as signaling molecules. The absence of the MEP pathway in humans makes its constituent enzymes attractive targets for the development of new antimicrobial and antiparasitic drugs.

This whitepaper will provide a detailed examination of these pathways, presenting quantitative data in structured tables, outlining experimental methodologies for their study, and visualizing the complex relationships within these systems using logical diagrams.

The Erythritol Catabolism Pathway in Brucella

Brucella species, the causative agents of brucellosis, exhibit a remarkable ability to utilize erythritol as a preferential carbon source. This metabolic capability is considered a significant virulence factor, as erythritol is found in high concentrations in the placental and fetal tissues of susceptible host species, contributing to the characteristic reproductive pathologies of the disease. The catabolism of erythritol in Brucella proceeds through a series of enzymatic steps that convert it to D-erythrose 4-phosphate, which then enters the pentose phosphate pathway.

Signaling Pathway

The conversion of erythritol to D-erythrose 4-phosphate involves a sequence of five key enzymatic reactions. The pathway is initiated by the phosphorylation of erythritol and proceeds through a series of oxidation and isomerization steps.

Endogenous Synthesis of Erythritol from Glucose via D-Erythrose 4-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous erythritol, a four-carbon sugar alcohol, has emerged as a significant biomarker associated with cardiometabolic diseases. Its synthesis from glucose via the pentose phosphate pathway (PPP), specifically through the intermediate D-erythrose 4-phosphate, is a critical metabolic route. This technical guide provides an in-depth overview of this pathway, detailing the key enzymatic steps and offering comprehensive experimental protocols for its investigation. The methodologies presented herein are intended to equip researchers with the necessary tools to explore the regulation of endogenous erythritol synthesis and its implications for human health and disease.

Introduction

Recent metabolomic studies have identified a strong correlation between elevated plasma erythritol levels and an increased risk for cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[1][2] While erythritol is also known as a natural sugar substitute, the discovery of its endogenous production in humans has opened new avenues of research into its physiological roles. The primary pathway for endogenous erythritol synthesis involves the conversion of glucose through the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and nucleotide precursors.[1][2] This guide focuses on the non-oxidative branch of the PPP, where D-erythrose 4-phosphate is generated and subsequently converted to erythritol. Understanding the regulation of this pathway is paramount for elucidating the mechanisms linking erythritol to metabolic dysfunction and for the development of potential therapeutic interventions.

The D-Erythrose 4-Phosphate Pathway for Erythritol Synthesis

The synthesis of erythritol from glucose is a multi-step process integrated with central carbon metabolism. The initial steps occur within the pentose phosphate pathway, followed by the final conversion to erythritol.

Overview of the Pathway

The pathway begins with glucose entering the pentose phosphate pathway. Through a series of enzymatic reactions in the non-oxidative branch, D-erythrose 4-phosphate is produced. This intermediate is then dephosphorylated to D-erythrose, which is subsequently reduced to erythritol. Key enzymes involved in this pathway include transketolase (TKT), transaldolase (TALDO), and sorbitol dehydrogenase (SORD).[1]

Key Enzymes and Reactions

-

Transketolase (TKT): A thiamine pyrophosphate-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In the context of erythritol synthesis, TKT is crucial for the production of D-erythrose 4-phosphate.

-

Transaldolase (TALDO): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor, playing a role in the interconversion of sugars in the non-oxidative PPP that leads to the formation of D-erythrose 4-phosphate.

-

Sorbitol Dehydrogenase (SORD): SORD is one of the key enzymes responsible for the final step in erythritol synthesis, the reduction of D-erythrose to erythritol, utilizing NADH as a cofactor.

-

Alcohol Dehydrogenase 1 (ADH1): Alongside SORD, ADH1 has also been identified as an enzyme capable of catalyzing the reduction of erythrose to erythritol.

The overall pathway can be visualized as a branch of the pentose phosphate pathway, with D-erythrose 4-phosphate being the key intermediate linking central carbon metabolism to erythritol synthesis.

Quantitative Data on Erythritol Synthesis

The regulation of endogenous erythritol synthesis can be investigated by modulating the expression of key enzymes and exposing cells to various stimuli. The following tables summarize quantitative data from studies on A549 human lung carcinoma cells, a model known for its ability to synthesize erythritol.

Table 1: Effect of siRNA-mediated Knockdown of Key Enzymes on Intracellular Erythritol Levels

| Target Gene | Condition | Fold Change in Erythritol (vs. Control) | p-value | Reference |

| TKT | 25 mM Glucose | ~0.5 | < 0.01 | |

| SORD | 25 mM Glucose | ~0.5 | < 0.01 | |

| G6PD | 25 mM Glucose | No significant change | > 0.05 |

Table 2: Effect of Oxidative Stress on Intracellular Erythritol Levels

| Treatment | Concentration | Fold Change in Erythritol (vs. Control) | p-value | Reference |

| Hydrogen Peroxide | 100 µM | ~1.5 | < 0.05 | |

| Hydrogen Peroxide | 200 µM | ~2.0 | < 0.01 | |

| Hydrogen Peroxide | 300 µM | ~2.5 | < 0.001 |

Experimental Protocols

This section provides detailed methodologies for the investigation of the D-erythrose 4-phosphate pathway for erythritol synthesis.

Cell Culture

-

Cell Line: A549 human lung carcinoma cells are a suitable model.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

siRNA-mediated Gene Knockdown

This protocol describes the transient knockdown of target genes using small interfering RNA (siRNA).

-

Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: On the day of transfection, dilute target-specific siRNAs and a non-targeting control siRNA in a serum-free medium.

-

Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

-

Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analysis.

-

Validation of Knockdown: Confirm the reduction in target protein expression by Western blotting.

Western Blotting

This protocol is for the detection and quantification of protein expression levels.

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for TKT, TALDO, or SORD overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Quantification of Intracellular Metabolites

-

Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization:

-

Re-suspend the dried metabolites in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

-

-

GC-MS Parameters:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

MS Detection: Use selected ion monitoring (SIM) mode for quantification of characteristic ions of derivatized erythritol.

-

-

Chromatography:

-

Column: A HILIC column is suitable for the separation of polar metabolites like sugar phosphates.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with an appropriate modifier (e.g., ammonium acetate or ammonium hydroxide).

-

Gradient: A gradient from high to low organic content.

-

-

MS/MS Parameters:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for D-erythrose 4-phosphate should be optimized.

-

Enzyme Activity Assays

This is a coupled enzymatic assay that measures the production of glyceraldehyde-3-phosphate.

-

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, magnesium chloride, thiamine pyrophosphate, NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

-

Substrates: Add ribose-5-phosphate and xylulose-5-phosphate to the reaction mixture.

-

Initiation: Start the reaction by adding cell lysate.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

This is a coupled enzymatic assay that measures the production of glyceraldehyde-3-phosphate.

-

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

-

Substrates: Add erythrose-4-phosphate and fructose-6-phosphate to the reaction mixture.

-

Initiation: Start the reaction by adding cell lysate.

-

Measurement: Monitor the decrease in absorbance at 340 nm.

This assay measures the reduction of NAD+ in the presence of sorbitol.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl and NAD+.

-

Substrate: Add sorbitol to the reaction mixture.

-

Initiation: Start the reaction by adding cell lysate.

-

Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

13C-Metabolic Flux Analysis (13C-MFA)

This technique allows for the quantitative analysis of metabolic fluxes through a pathway.

-

Tracer Selection: Use specifically labeled glucose tracers, such as [1,2-13C2]glucose, to probe the pentose phosphate pathway.

-

Cell Culture and Labeling: Culture cells in a medium containing the 13C-labeled glucose until isotopic steady state is reached.

-

Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze the mass isotopomer distributions of key intermediates (e.g., amino acids derived from PPP intermediates) by GC-MS or LC-MS/MS.

-

Flux Calculation: Use a metabolic model and computational software to calculate the fluxes through the pentose phosphate pathway based on the measured mass isotopomer distributions and extracellular flux rates (glucose consumption and lactate production).

Visualizations

Signaling Pathways and Workflows

Conclusion

The endogenous synthesis of erythritol via the D-erythrose 4-phosphate pathway represents a significant area of research with implications for understanding and potentially treating cardiometabolic diseases. This technical guide provides a comprehensive overview of the pathway and detailed experimental protocols to facilitate further investigation. By utilizing the methodologies outlined herein, researchers can contribute to a deeper understanding of the regulation of erythritol metabolism and its role in human health.

References

- 1. Frontiers | Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells [frontiersin.org]

- 2. Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of D-Erythritol 4-Phosphate in Microbial Isoprenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical position of D-erythritol 4-phosphate and its derivatives within the microbial methylerythritol phosphate (MEP) pathway, a vital route for the biosynthesis of isoprenoids. Isoprenoids represent a vast and diverse class of natural products essential for various cellular functions in bacteria, including cell wall biosynthesis, electron transport, and protein modification. The absence of the MEP pathway in humans makes its constituent enzymes prime targets for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the pathway, quantitative data on its components, detailed experimental protocols for its study, and visualizations of key processes.

The Methylerythritol Phosphate (MEP) Pathway: An Overview

The MEP pathway, also known as the non-mevalonate pathway, is a seven-enzyme metabolic route that synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from the central metabolites glyceraldehyde 3-phosphate (GAP) and pyruvate.[1][2] this compound is a key structural motif in the pathway, with its C-methylated derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), being the first committed intermediate.[1]

The pathway begins with the condensation of pyruvate and GAP by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to MEP by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC). The subsequent steps involve the sequential action of IspD, IspE, and IspF to produce 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). The final two steps are catalyzed by the iron-sulfur cluster-containing enzymes IspG and IspH, which ultimately yield IPP and DMAPP.[1][3]

Quantitative Data

A thorough understanding of the MEP pathway's kinetics and the cellular concentrations of its intermediates is crucial for identifying metabolic bottlenecks and for the rational design of inhibitors.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the enzymes of the MEP pathway from various microbial sources. These values can vary depending on the specific organism and the assay conditions.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol mg-1 min-1) | Reference(s) |

| DXS | Escherichia coli | Pyruvate | 160 | 0.004 | - | |

| Escherichia coli | GAP | 130 | 0.004 | - | ||

| DXR (IspC) | Escherichia coli | DXP | 250 | - | - | |

| Mycobacterium tuberculosis | DXP | 47.1 | - | - | ||

| IspD | Escherichia coli | MEP | 150 | - | - | |

| Escherichia coli | CTP | - | - | - | ||

| IspE | Escherichia coli | CDP-ME | 150 | - | - | |

| Aquifex aeolicus | CDP-ME | 121 | - | - | ||

| Acinetobacter baumannii | CDP-ME | 358 | - | 112 | ||

| Acinetobacter baumannii | ATP | 474 | - | 153 | ||

| IspF | Escherichia coli | CDP-MEP | - | - | - | |

| IspG | Escherichia coli | MEcPP | 700 | >1 | >60 | |

| IspH | Escherichia coli | HMBPP | - | 0.02 | 3 | |

| Aquifex aeolicus | HMBPP | - | - | ~9000 |

Intracellular Metabolite Concentrations

The steady-state concentrations of MEP pathway intermediates provide insights into the flux control and regulation of the pathway. The data below is for Escherichia coli grown under aerobic conditions with glucose as the carbon source.

| Metabolite | Intracellular Concentration (µM) | Reference(s) |

| DXP | 10 - 50 | |

| MEP | 5 - 20 | |

| CDP-ME | Not detected/unstable | |

| MEcPP | 50 - 200 | |

| HMBPP | Not detected | |

| IPP/DMAPP | 10 - 30 |

Inhibitors of MEP Pathway Enzymes

The enzymes of the MEP pathway are attractive targets for the development of novel antimicrobial drugs. The following table lists some known inhibitors and their reported IC50 values.

| Enzyme | Inhibitor | Organism | IC50 (nM) | Reference(s) |

| DXR (IspC) | Fosmidomycin | Plasmodium falciparum | 32 - 80 | |

| FR900098 | Yersinia pestis | 230 | ||

| LK-1 | Escherichia coli | 170 | ||

| LK-2 | Escherichia coli | 48 | ||

| IspD | 7-hydroxy-triazolo[1,5-a]pyrimidine | Arabidopsis thaliana | 140 | |

| Biphenylcarboxylic acid derivative | Plasmodium falciparum | - | ||

| IspE | 1,3-diiminoisoindoline carbohydrazide | Plasmodium falciparum | <100 | |

| Isoxazol-5(4H)-one derivatives | Escherichia coli | 7000 - 13000 | ||

| Heterotricyclic compound | Mycobacterium tuberculosis | 6000 (µg/mL) | ||

| IspF | Aryl bis-sulfonamides | Plasmodium falciparum | 1400 | |

| Aryl bis-sulfonamides | Arabidopsis thaliana | 240 | ||

| IspG | Propargyl diphosphate | Aquifex aeolicus | 750 | |

| IspH | 3-Butynyl diphosphate | Aquifex aeolicus | 450 | |

| TMBPP | Escherichia coli | <500 | ||

| AMBPP | Escherichia coli | <500 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the MEP pathway.

Heterologous Expression and Purification of MEP Pathway Enzymes

This protocol describes a general workflow for the expression and purification of His-tagged MEP pathway enzymes in E. coli.

Methodology:

-

Cloning: The gene encoding the target MEP pathway enzyme is amplified by PCR and cloned into a suitable expression vector, such as a pET vector, containing a polyhistidine (His) tag sequence.

-

Transformation: The expression vector is transformed into a competent E. coli expression strain, like BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8).

-

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Analysis: The eluted protein is dialyzed against a storage buffer to remove imidazole and for buffer exchange. The purity of the protein is assessed by SDS-PAGE.

Enzyme Activity Assays

3.2.1. IspD (MEP Cytidylyltransferase) Assay

This is a coupled spectrophotometric assay that measures the production of pyrophosphate (PPi).

Principle: IspD catalyzes the reaction: MEP + CTP → CDP-ME + PPi. The PPi produced is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The Pi is then detected colorimetrically.

Reagents:

-

10x Assay Buffer: 500 mM Tris-HCl, pH 7.5, 50 mM MgCl2, 10 mM DTT

-

Substrate solution: 10 mM MEP, 10 mM CTP

-

Enzyme solution: Purified IspD

-

Coupling enzyme: Inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

Procedure:

-

Prepare a reaction mixture containing 1x assay buffer, inorganic pyrophosphatase, and the IspD enzyme.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

-

A standard curve using known concentrations of phosphate is used to quantify the amount of PPi produced.

3.2.2. IspE (CDP-ME Kinase) Assay

This is a coupled spectrophotometric assay that measures the consumption of ATP.

Principle: IspE catalyzes the reaction: CDP-ME + ATP → CDP-MEP + ADP. The ADP produced is re-phosphorylated to ATP by pyruvate kinase, which simultaneously converts phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.6, 25 mM KCl, 5 mM MgCl2, 5 mM DTT

-

Substrate solution: 1 mM CDP-ME, 10 mM PEP, 0.3 mM NADH

-

ATP solution: 10 mM ATP

-

Coupling enzymes: Pyruvate kinase and lactate dehydrogenase

-

Enzyme solution: Purified IspE

Procedure:

-

In a quartz cuvette, mix the assay buffer, substrate solution, ATP solution, and coupling enzymes.

-

Initiate the reaction by adding the purified IspE enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH.

3.2.3. IspF (MEcPP Synthase) Assay

This assay can be performed using a radiochemical method or a coupled spectrophotometric assay.

Principle (Spectrophotometric): IspF catalyzes the reaction: CDP-MEP → MEcPP + CMP. The CMP produced is converted to CDP by nucleoside monophosphate kinase (NMK), which consumes ATP. The resulting ADP is then used in the pyruvate kinase/lactate dehydrogenase coupled system as described for the IspE assay.

Reagents:

-

Assay Buffer: 50 mM MOPS, pH 8.0, 5 mM MgCl2

-

Substrate solution: 1 mM CDP-MEP

-

ATP solution: 10 mM ATP

-

Coupling enzymes: NMK, pyruvate kinase, and lactate dehydrogenase

-

NADH solution: 10 mM

-

Enzyme solution: Purified IspF

Procedure:

-

Set up the coupled reaction mixture containing all components except the IspF enzyme.

-

Initiate the reaction by adding IspF.

-

Monitor the decrease in absorbance at 340 nm.

3.2.4. IspG (HMBPP Synthase) and IspH (HMBPP Reductase) Assays

These assays are more complex due to the oxygen sensitivity of the [4Fe-4S] cluster-containing enzymes and the need for a reducing system.

Principle:

-

IspG: Catalyzes the conversion of MEcPP to HMBPP. The reaction requires a two-electron reduction, which can be supplied by a biological system (flavodoxin/flavodoxin reductase/NADPH) or an artificial reductant like photoreduced deazaflavin or dithionite with methyl viologen.

-

IspH: Catalyzes the conversion of HMBPP to IPP and DMAPP, also requiring a two-electron reduction.

General Anaerobic Procedure:

-

All buffers and solutions must be deoxygenated.

-

Enzyme purification and assays must be performed under anaerobic conditions (e.g., in an anaerobic chamber or using Schlenk line techniques).

-

IspG Assay: The reaction can be monitored by quantifying the formation of HMBPP from MEcPP using LC-MS or by a photometric assay monitoring NADPH consumption in the coupled biological reducing system.

-

IspH Assay: The activity can be monitored by measuring the decrease in HMBPP or the formation of IPP and DMAPP using LC-MS. Alternatively, a spectrophotometric assay can be used by monitoring the oxidation of the artificial electron donor methyl viologen at 732 nm or NADPH consumption in a coupled system.

Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol outlines a method for the targeted quantification of MEP pathway intermediates from bacterial cell extracts.

Methodology:

-

Metabolite Extraction: Rapidly quench the metabolism of a bacterial culture by mixing with a cold solvent (e.g., -20°C 60% methanol).

-

Cell Lysis and Extraction: Extract the metabolites using a method such as boiling ethanol or a chloroform/methanol/water extraction.

-

Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is collected and dried under vacuum.

-

LC-MS/MS Analysis: The dried extract is reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Separation of the polar, phosphorylated intermediates is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase liquid chromatography (IP-RPLC).

-

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding stable isotope-labeled internal standard.

-

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion

The MEP pathway is a cornerstone of microbial isoprenoid biosynthesis and presents a rich area for both fundamental research and applied drug discovery. The detailed information on enzyme kinetics, metabolite concentrations, and inhibitory compounds, coupled with the robust experimental protocols provided in this guide, offers a valuable resource for scientists and researchers. A deeper understanding of the intricacies of this pathway will undoubtedly pave the way for the development of novel and effective antimicrobial therapies.

References

An In-Depth Technical Guide to the Enzymatic Conversion of L-Erythritol-4-Phosphate to D-Erythrose-4-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of L-erythritol-4-phosphate to D-erythrose-4-phosphate is a critical metabolic pathway in several microorganisms, most notably in the pathogenic bacterium Brucella. This pathway represents a significant departure from previously understood carbohydrate metabolism and offers potential targets for antimicrobial drug development. This technical guide provides a comprehensive overview of the multi-enzyme cascade responsible for this conversion, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their characterization.

Introduction

Erythritol is a four-carbon sugar alcohol that serves as a preferential carbon source for certain bacteria, including the zoonotic pathogen Brucella. The metabolism of erythritol is linked to the virulence of these organisms. The conversion of L-erythritol-4-phosphate, a key intermediate in erythritol catabolism, to D-erythrose-4-phosphate, an entry point into the pentose phosphate pathway, is not a single enzymatic step but a multi-stage process. This guide elucidates the enzymatic reactions that constitute this pathway, providing a foundation for further research and therapeutic development.

The Enzymatic Pathway

The conversion of L-erythritol-4-phosphate to D-erythrose-4-phosphate in Brucella is a five-step enzymatic pathway, beginning with the phosphorylation of erythritol. For the purpose of this guide, we will focus on the core conversion of L-erythritol-4-phosphate. This process involves a dehydrogenase and a series of three distinct isomerases.

The pathway proceeds as follows:

-

Oxidation: L-Erythritol-4-phosphate is first oxidized to L-3-tetrulose-4-phosphate.

-

Racemization: L-3-Tetrulose-4-phosphate is then converted to its D-isomer, D-3-tetrulose-4-phosphate.

-

Isomerization (Keto-Aldo): D-3-Tetrulose-4-phosphate is isomerized to D-erythrulose-4-phosphate.

-

Isomerization (Aldo-Keto): Finally, D-erythrulose-4-phosphate is converted to D-erythrose-4-phosphate.

The enzymes responsible for these transformations are:

-

EryA (Erythritol kinase): Catalyzes the initial phosphorylation of erythritol to L-erythritol-4-phosphate.[1]

-

EryB (L-erythritol-4-phosphate dehydrogenase): An NAD-dependent dehydrogenase that oxidizes L-erythritol-4-phosphate.[2]

-

EryC (Tetrulose-4-phosphate racemase): A racemase that interconverts the L- and D-isomers of 3-tetrulose-4-phosphate.[3]

-

EryH (D-3-tetrulose-4-phosphate isomerase): An isomerase that catalyzes the conversion of D-3-tetrulose-4-phosphate.[3]

-

EryI (D-erythrose-4-phosphate isomerase): The final isomerase in the pathway, producing D-erythrose-4-phosphate.[3]

Quantitative Enzyme Data

| Enzyme | Gene Name | Substrate | Product | Cofactor/Activator | Inhibitors | Optimal pH | Optimal Temp. (°C) | Km | kcat (s-1) | Vmax |

| EryA | eryA | Erythritol, ATP | L-Erythritol-4-phosphate, ADP | Mg2+ | - | - | - | Erythritol: 0.2 mM, ATP: 0.1 mM | - | - |

| EryB | eryB | L-Erythritol-4-phosphate | L-3-Tetrulose-4-phosphate | NAD+ | - | - | - | - | - | - |

| EryC | eryC | L-3-Tetrulose-4-phosphate | D-3-Tetrulose-4-phosphate | Divalent metal ions (e.g., Mg2+) | EDTA | - | - | - | - | - |

| EryH | tpiA2 | D-3-Tetrulose-4-phosphate | D-Erythrulose-4-phosphate | - | - | - | - | - | - | - |

| EryI | rpiB | D-Erythrulose-4-phosphate | D-Erythrose-4-phosphate | - | - | - | - | - | - | - |

Experimental Protocols

Detailed methodologies for the expression, purification, and assay of the enzymes involved in the conversion of L-erythritol-4-phosphate to D-erythrose-4-phosphate are provided below.

Recombinant Enzyme Expression and Purification

The genes encoding EryB, EryC, EryH, and EryI from Brucella can be cloned into suitable expression vectors (e.g., pET series) and transformed into an E. coli expression host such as BL21(DE3).

Protocol for Expression and Purification:

-

Culture Growth: Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to grow for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. If the recombinant proteins are His-tagged, they can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Enzyme Assays

The activity of EryB can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM L-Erythritol-4-phosphate (substrate)

-

0.1 mM DCPIP

-

(Optional) An intermediate electron carrier like phenazine methosulfate (PMS) at ~0.02 mM.

-

-

Initiation: Add a known amount of purified EryB to the reaction mixture to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) at a constant temperature (e.g., 30°C). The rate of decrease in absorbance is proportional to the enzyme activity.

-

Calculation: The activity can be calculated using the molar extinction coefficient of DCPIP.

The activities of the three isomerases can be measured in a coupled spectrophotometric assay. The formation of the final product, D-erythrose-4-phosphate, is coupled to its oxidation by D-erythrose-4-phosphate dehydrogenase (E4PDH), which reduces NAD+ to NADH. The increase in NADH is monitored at 340 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM L-3-Tetrulose-4-phosphate (initial substrate for the pathway)

-

1 mM NAD+

-

A catalytic amount of purified D-erythrose-4-phosphate dehydrogenase (coupling enzyme)

-

Purified EryC, EryH, and EryI enzymes.

-

-

Initiation: The reaction can be initiated by the addition of the substrate or the mixture of isomerases.

-

Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C). The rate of increase in absorbance is proportional to the rate of D-erythrose-4-phosphate formation.

-